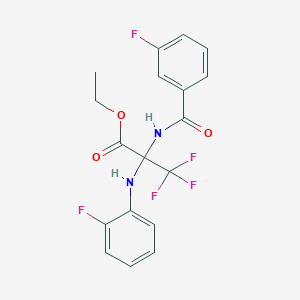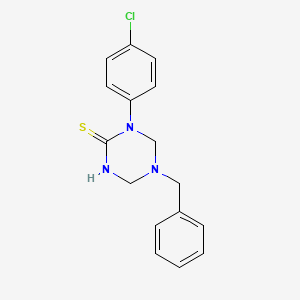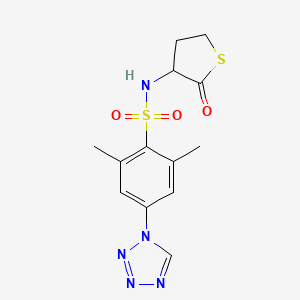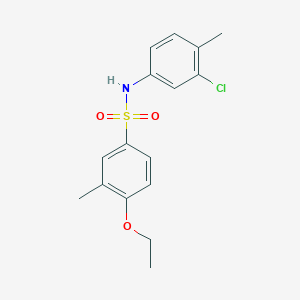![molecular formula C23H21NO4S B11478830 5-Oxo-3-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478830.png)
5-Oxo-3-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-OXO-3-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-3-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic synthesisCommon reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-OXO-3-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-OXO-3-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-OXO-3-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with molecular targets and pathways within biological systems. This compound may act by modulating specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide.
Imidazole Containing Compounds: Various imidazole derivatives with antimicrobial potential.
Uniqueness
5-OXO-3-PHENYL-7-[4-(PROPAN-2-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thieno[3,2-b]pyridine core and the presence of both phenyl and propan-2-yloxyphenyl groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21NO4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-oxo-3-phenyl-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H21NO4S/c1-13(2)28-16-10-8-14(9-11-16)17-12-18(25)24-20-19(15-6-4-3-5-7-15)22(23(26)27)29-21(17)20/h3-11,13,17H,12H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
NYHKZJWVCRZZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11478748.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B11478750.png)


![1-[4-(2,3-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11478761.png)

![4-(3-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11478773.png)
![N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide](/img/structure/B11478787.png)
![7-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478790.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B11478793.png)
![5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11478798.png)
![2,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide](/img/structure/B11478802.png)

![7-[4-(Benzyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478829.png)
